molecular formula C9H9FN2O2S B12104530 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro-

1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro-

Cat. No.: B12104530
M. Wt: 228.25 g/mol
InChI Key: AOVVDHIIWQBGDC-UHFFFAOYSA-N
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Description

1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a methylthio group in the compound’s structure suggests potential unique properties and applications.

Preparation Methods

The synthesis of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be achieved through various synthetic routes. One common method involves the fluorination of an indole precursor followed by the introduction of the nitro and methylthio groups. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

    Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction type.

Scientific Research Applications

1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be compared with other similar compounds, such as:

    7-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one: This compound also contains a fluorine atom and an indole core but differs in the presence of a dimethyl group and an oxo group instead of a nitro and methylthio group.

    7-fluoro-3-methylindoline: This compound lacks the nitro and methylthio groups, making it less complex and potentially less biologically active.

    7-fluoro-2,3-dihydro-3,3-dimethyl-1H-Indole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

The uniqueness of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FN2O2S

Molecular Weight

228.25 g/mol

IUPAC Name

7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-3,7,11H,4H2,1H3

InChI Key

AOVVDHIIWQBGDC-UHFFFAOYSA-N

Canonical SMILES

CSC1CNC2=C(C=CC(=C12)[N+](=O)[O-])F

Origin of Product

United States

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